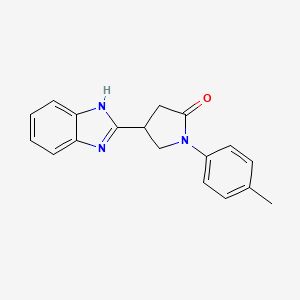
3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound, characterized by its specific arrangement of benzamide, piperidine, triazole, and difluoro groups. Such complex molecular architecture often hints at specialized functionality, making it intriguing for various fields of scientific research and industrial application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step organic synthesis process:
Step One: Formation of the benzamide group through a substitution reaction between 3,4-difluorobenzoic acid and an amine.
Step Two: Introduction of the piperidine ring via nucleophilic substitution or reductive amination.
Step Three:
Step Four: Integration of the p-tolyl group by electrophilic aromatic substitution.
Reaction Conditions: Reactions typically occur under mild to moderate temperatures, with the use of solvents such as dichloromethane or toluene. Catalysts like copper sulfate and reagents like sodium ascorbate facilitate the triazole ring formation.
Industrial Production Methods
Industrial synthesis would focus on optimizing yield and purity while minimizing costs:
Large-scale reactions might employ continuous flow reactors.
Enhanced purification techniques, like chromatography or crystallization, ensure high-quality end products.
化学反应分析
Types of Reactions
This compound can undergo various chemical transformations:
Oxidation: Potential oxidation of the piperidine ring to form amides or lactams.
Reduction: Reduction of the triazole ring to amine derivatives.
Substitution: Halogen substitution reactions, given the presence of the difluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Mild bases like potassium carbonate, solvents like DMF or DMSO.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Fluoro-substituted analogs.
科学研究应用
This compound has a broad spectrum of applications:
Chemistry: Acts as an intermediate in synthesizing complex molecules.
Biology: Useful in probing molecular interactions and pathways.
Medicine: Potential therapeutic agent due to its unique structural components.
Industry: Utilized in material science for developing new polymers or coatings.
作用机制
The mechanism by which this compound exerts its effects is multi-faceted:
Molecular Targets: May interact with enzymes or receptors, modulating their activity.
Pathways Involved: Could influence signaling pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its specific functional groups which confer unique properties compared to related molecules like:
1-(2,4-difluorophenyl)-3-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)piperidine
3,4-dichloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
These comparisons highlight the uniqueness of this compound in terms of reactivity and application scope.
Alright, there's your deep dive into this intriguing compound! What's next on your quest for knowledge?
属性
IUPAC Name |
3,4-difluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O2/c1-14-2-5-17(6-3-14)29-13-20(26-27-29)22(31)28-10-8-16(9-11-28)25-21(30)15-4-7-18(23)19(24)12-15/h2-7,12-13,16H,8-11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPFWCPIDBLAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
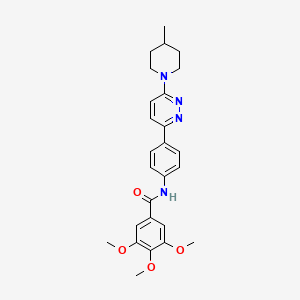

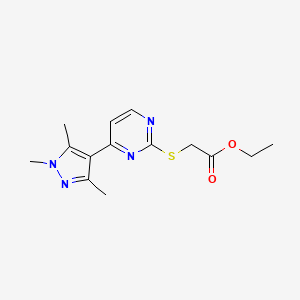
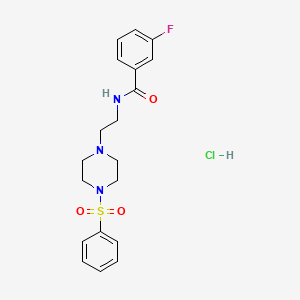
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)
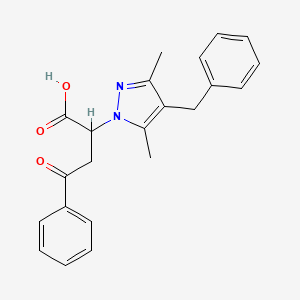
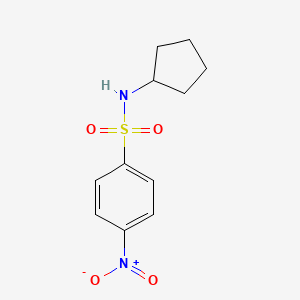
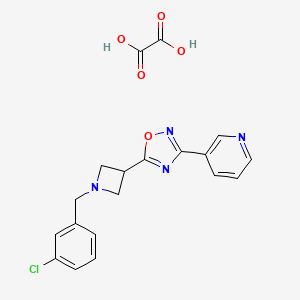
![Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B2667317.png)
![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)
![5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)
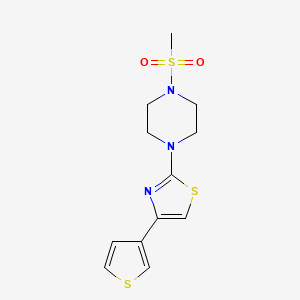
![ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)
